Regulatory Designation: Terazosin EP Impurity M and Prazosin EP Impurity B Status Distinguishes This Compound from Non-Certified Furan-Piperazine Analogs
1,4-Bis(furan-2-ylcarbonyl)piperazine is the only furan-piperazine derivative explicitly listed as Terazosin EP Impurity M and Prazosin EP Impurity B in the European Pharmacopoeia, whereas other furan-piperazine analogs (e.g., 1-(2-furoyl)piperazine, 1-(5-aryl-2-furoyl)piperazines) lack this official regulatory designation . This designation is a binary, verifiable attribute: the compound either holds the EP impurity code or it does not. For regulatory submissions, this is a non-negotiable requirement that cannot be met by structurally similar but non-certified alternatives [1].
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Officially designated as Terazosin EP Impurity M and Prazosin EP Impurity B |
| Comparator Or Baseline | Non-certified furan-piperazine analogs (e.g., 1-(2-furoyl)piperazine, 1-(5-aryl-2-furoyl)piperazines) |
| Quantified Difference | Binary: Certified EP Impurity vs. Not Certified |
| Conditions | European Pharmacopoeia monograph for Terazosin and Prazosin |
Why This Matters
Procurement of a non-certified analog would render analytical method validation (AMV) and quality control (QC) data unacceptable for regulatory submissions, leading to costly delays or rejection of ANDA applications.
- [1] ChemWhat. (2025). Terazosin EP Impurity M CAS#: 31350-27-3. Statement of Regulatory Compliance. View Source
